molecular formula C30H47NO4 B1155098 11-Hydroxycodaphniphylline CAS No. 1186496-68-3

11-Hydroxycodaphniphylline

Cat. No.: B1155098
CAS No.: 1186496-68-3
M. Wt: 485.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxycodaphniphylline is a Daphniphyllum alkaloid, a class of complex natural products isolated from plants of the genus Daphniphyllum . Over 350 Daphniphyllum alkaloids have been identified, renowned for their intricate polycyclic architectures and diverse biological activities . As a research chemical, this compound is of significant interest in organic chemistry and phytochemistry for studying the biosynthesis and structure-activity relationships of this fascinating alkaloid family. Natural products from Daphniphyllum species have historically shown a range of bioactivities in research settings, including cytotoxicity against various human cancer cell lines, inhibitory effects on kinase enzymes, and anti-HIV activity, making them compelling subjects for drug discovery and pharmacological investigation . The presence of a hydroxyl group in its structure may influence its physicochemical properties and biological interactions, offering a point for synthetic derivatization. This product is strictly labeled For Research Use Only (RUO) . It is exempt from most regulatory controls and is not intended for use in diagnostic procedures , clinical applications, or personal use . Researchers are responsible for ensuring all RUO products are used appropriately within laboratory settings.

Properties

IUPAC Name

1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(8-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO4/c1-18(2)20-8-12-27(4)19-15-23(33)30-11-6-7-21(30)29(27,25(20)31(30)16-19)14-9-22(32)26(3)17-34-28(5)13-10-24(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENRSDUHJGGCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CC(C45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Source Material Characterization

Botanical Origin and Natural Occurrence of 11-Hydroxycodaphniphylline

This compound is a naturally occurring daphniphylline-type alkaloid. d-nb.info These specialized metabolites are characteristic of plants belonging to the genus Daphniphyllum, the sole genus in the Daphniphyllaceae family. d-nb.info

Scientific investigations have confirmed the isolation of this compound from the plant species Daphniphyllum subverticillatum Merr. acs.org This species is an evergreen shrub or small tree native to southern mainland China. acs.org The broader Daphniphyllum genus encompasses approximately 30 species of dioecious evergreen trees and shrubs. These plants are primarily distributed across Southeast Asia, with a range extending from India to Japan and from central China to New Guinea. d-nb.inforesearchgate.net

Research has shown that this compound is specifically localized within the leaves of Daphniphyllum subverticillatum. acs.org While Daphniphyllum alkaloids, in general, have been isolated from various plant parts—including stems, roots, and seeds—the leaves of this particular species are the documented source of this compound. acs.orgnih.govnih.gov This tissue-specific accumulation is a critical factor for the efficient isolation of the target compound.

Methodologies for Natural Product Extraction

The extraction of this compound from its source material relies on established phytochemical techniques designed to efficiently separate alkaloids from the complex plant matrix.

The initial step in isolating this compound involves a solvent-based extraction of the dried and powdered plant material. A common and effective method for extracting Daphniphyllum alkaloids employs polar organic solvents such as methanol (B129727) or ethanol. researchgate.net The powdered leaves are macerated or percolated with the chosen solvent to draw the alkaloids and other metabolites into the solution.

Following the initial extraction, a crucial acid-base liquid-liquid partitioning step is employed to selectively separate the basic alkaloids from other non-alkaloidal compounds. The process is typically as follows:

The crude alcoholic extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and a dilute acidic aqueous solution.

The alkaloids, being basic, form salts in the acidic solution and preferentially move into the aqueous phase.

The aqueous layer is then collected, and its pH is adjusted to become alkaline (typically pH 9-11) using a base like sodium carbonate or ammonium (B1175870) hydroxide.

This liberates the free-base form of the alkaloids, which are then extracted back into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, yielding a crude alkaloid fraction.

While standard solvent-based methods are effective, more advanced techniques can enhance extraction efficiency. Though not specifically documented for this compound, protocols like ultrasonic-assisted extraction could be applied. This method uses high-frequency sound waves to disrupt plant cell walls, facilitating greater solvent penetration and potentially increasing extraction yield while reducing extraction time.

Chromatographic and Other Purification Strategies

The crude alkaloid extract contains a mixture of numerous compounds, from which this compound must be isolated. This is achieved through a sequence of chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and charge.

The purification of Daphniphyllum alkaloids typically involves a multi-step chromatographic process as detailed in the table below.

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)Purpose in Purification Workflow
Column Chromatography (CC) Silica (B1680970) GelGradient of non-polar to polar solvents (e.g., Chloroform-Methanol)Initial fractionation of the crude alkaloid extract into several less complex fractions.
Size-Exclusion Chromatography Sephadex LH-20Methanol or other organic solventsFurther separation of fractions based on molecular size, effective for removing pigments and other high-molecular-weight impurities.
Reverse-Phase Chromatography RP-18 (C18-bonded silica)Gradient of aqueous and organic solvents (e.g., Methanol-Water)Fine purification of fractions containing compounds of similar polarity.
Semi-Preparative High-Performance Liquid Chromatography (HPLC) Reverse-Phase C18 ColumnIsocratic or gradient mixture of solvents like acetonitrile (B52724) and waterFinal isolation step to obtain highly pure this compound by separating it from closely related structural analogues.

This systematic application of various chromatographic methods is essential to navigate the chemical complexity of the plant extract and achieve the isolation of pure this compound for structural elucidation and further research. acs.org

Preparative Chromatography Techniques

The initial separation of the crude alkaloidal extract obtained from the plant material is typically achieved through preparative column chromatography. This technique is instrumental in the initial fractionation of the complex mixture, separating compounds based on their polarity.

A common approach involves the use of silica gel as the stationary phase. The crude extract is loaded onto the column and eluted with a gradient of solvents, progressively increasing in polarity. A typical solvent system for the separation of Daphniphyllum alkaloids is a mixture of chloroform (CHCl₃) and methanol (MeOH). The elution process begins with a less polar mixture, such as 100% chloroform, and the concentration of methanol is gradually increased to facilitate the separation of more polar compounds.

Table 1: Illustrative Preparative Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Chloroform (CHCl₃) / Methanol (MeOH) gradient
Elution Gradient Starting with 100% CHCl₃, gradually increasing the percentage of MeOH

Further purification of the fractions containing this compound often necessitates the use of medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC). These techniques offer higher resolution and are crucial for isolating the target compound to a high degree of purity. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is frequently employed in these subsequent purification steps.

Specialized Enrichment and Fractionation Approaches

Prior to preparative chromatography, a crucial step involves the enrichment of the total alkaloid content from the source material. This is typically achieved through an acid-base extraction procedure. The dried and powdered leaves of the Daphniphyllum plant are first extracted with an organic solvent, such as methanol or ethanol. The resulting crude extract is then subjected to an acid-base partitioning process.

The extract is acidified, which protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase. This allows for the separation of the alkaloids from non-basic, lipophilic compounds, which remain in the organic phase. Subsequently, the acidic aqueous layer is made basic, typically by the addition of a base like ammonia. This deprotonates the alkaloids, causing them to precipitate or become extractable into an immiscible organic solvent, such as chloroform or dichloromethane. This process yields a crude alkaloid fraction that is significantly enriched in compounds like this compound, making subsequent chromatographic separation more efficient.

Table 2: General Acid-Base Extraction Protocol for Daphniphyllum Alkaloids

StepProcedurePurpose
1. Extraction Maceration or percolation of powdered plant material with an organic solvent (e.g., Methanol).To extract a broad range of phytochemicals, including alkaloids.
2. Acidification The crude extract is dissolved in an acidic solution (e.g., 2% HCl).To protonate the alkaloids and make them water-soluble.
3. Partitioning The acidic solution is washed with an organic solvent (e.g., Ethyl Acetate) to remove neutral and acidic impurities.To separate alkaloids from non-basic compounds.
4. Basification The acidic aqueous layer containing the alkaloids is made basic (e.g., with NH₄OH).To deprotonate the alkaloids, making them less water-soluble.
5. Final Extraction The basic aqueous solution is extracted with an organic solvent (e.g., Chloroform).To isolate the enriched crude alkaloid fraction.

This systematic approach of enrichment followed by multi-step chromatographic separation is essential for the successful isolation of pure this compound from its natural source, enabling its structural elucidation and further scientific study.

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis for Chemical Structure Determination

Mass Spectrometry (MS)

Hyphenated Techniques (GC-MS, LC-MS/MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, are indispensable for the analysis of complex mixtures and the purification of compounds like 11-Hydroxycodaphniphylline.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. ijstr.org Given the likely complex structure and presence of polar functional groups in this compound, derivatization might be necessary to increase its volatility. nih.gov The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, aiding in its identification. ijstr.orgmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a more versatile technique for non-volatile and thermally labile compounds like many alkaloids. nih.gov The liquid chromatograph separates this compound from a mixture, and the tandem mass spectrometer provides both molecular weight information and structural data through fragmentation analysis. nih.govnih.gov This technique is highly sensitive and specific, making it ideal for the detection and structural elucidation of complex natural products. nih.govlcms.cz

TechniqueSample Volatility RequirementInformation ProvidedApplication to this compound
GC-MS HighMolecular Weight, Fragmentation PatternPotentially applicable after derivatization to increase volatility.
LC-MS/MS Low to HighMolecular Weight, Fragmentation PatternHighly suitable for direct analysis due to its applicability to non-volatile compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. vscht.cz For this compound, the presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. uc.eduorgchemboulder.com The presence of C-H bonds in alkane-like structures would be shown by absorptions between 2850 and 3000 cm⁻¹. uc.eduucla.edu Any carbonyl groups (C=O) would exhibit strong absorptions in the 1650-1750 cm⁻¹ region, and C-O single bonds would appear in the 1000-1300 cm⁻¹ range. uc.eduucla.edu

Table of Expected IR Absorptions for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (carbonyl)1650-1750 (if present)
C-O (ether/alcohol)1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. msu.edulibretexts.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation. libretexts.org For a compound like this compound, the presence of aromatic rings or conjugated double bonds would result in characteristic absorption bands in the UV-Vis spectrum. pan.olsztyn.pl The specific λmax values would depend on the nature and extent of the chromophores within the molecule. youtube.com

Absolute Configuration and Stereochemistry

Determining the absolute configuration and stereochemistry of a chiral molecule like this compound is essential for understanding its biological activity.

X-ray Crystallography Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to map the precise positions of each atom in the crystal lattice. nih.gov This technique provides an unambiguous determination of the relative and absolute configuration of all stereocenters. springernature.comnih.gov The ability to determine the absolute configuration is particularly important for complex natural products and often relies on the presence of a heavy atom to observe anomalous dispersion effects. mit.edu

Spectroscopic Methods for Stereochemical Delineation (e.g., NOESY)

When suitable crystals for X-ray crystallography cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) techniques, are employed to deduce the stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. By observing cross-peaks in the NOESY spectrum, it is possible to establish through-space correlations between protons, which provides crucial information about the relative stereochemistry of the molecule. This data, combined with other NMR experiments and molecular modeling, can lead to the complete stereochemical assignment of this compound.

Comparative Structural Analysis with Related Daphniphyllum Alkaloids

The structural elucidation of Daphniphyllum alkaloids is a challenging endeavor owing to their complex, polycyclic, and stereochemically rich frameworks. rsc.org These compounds are broadly classified into various skeletal types, with daphniphylline (B78742), secodaphniphylline, yuzurimine, and daphnilactone A representing some of the major groups. rsc.orgnih.gov this compound belongs to the daphniphylline-type, which is characterized by a distinctive and intricate ring system.

Analysis of the Daphniphylline-Type Alkaloid Skeleton

The daphniphylline-type skeleton is a highly fused and complex polycyclic system. d-nb.info Its core can be described as a hexacyclic framework, often featuring a unique 2-azabicyclo[3.3.1]nonane moiety embedded within a larger structure. The biosynthesis of this skeleton is believed to proceed from squalene (B77637), undergoing a series of complex cyclizations and rearrangements to form the characteristic caged structure. nih.gov

A key feature of many daphniphylline-type alkaloids, including the parent compound daphniphylline, is a C30 framework that incorporates a distinctive side chain. This side chain often includes a 2,8-dioxabicyclo[3.2.1]octane unit. The core polycyclic system itself is a rigid structure with numerous stereocenters, making the stereochemical assignment a critical aspect of its structural elucidation. Modern techniques, particularly 2D NMR spectroscopy and single-crystal X-ray diffraction, have been indispensable in confirming the connectivity and absolute stereochemistry of these molecules. figshare.com

The IUPAC name for this compound, 1-((1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-((3aS,4R,6S,6aS,9R,10S,10aR,10bS,11S)-4-hydroxy-9-isopropyl-6a-methyldodecahydro-10aH-3a,10,6-(epinitrilomethano)benzo[e]azulen-10a-yl)propan-1-one, reveals the fundamental components of its structure. It confirms the presence of the daphniphylline core (a benzo[e]azulene derivative with an epinitrilomethano bridge) and the characteristic dioxabicyclooctane side chain. The name explicitly indicates a hydroxyl (-OH) group at position 11 of the core skeleton and specifies the stereochemistry at numerous chiral centers, highlighting the molecule's complexity.

Structural Homologies and Divergences within the Family

The Daphniphyllum alkaloid family exhibits remarkable structural diversity, arising from variations on a few fundamental skeletons. thieme-connect.com By comparing this compound to other prominent members, we can appreciate the structural homologies and divergences that define the family.

Homologies: The primary homology lies in the conserved polycyclic core. This compound shares the fundamental daphniphylline skeleton with compounds like daphniphylline itself and codaphniphylline (B1170142). This includes the intricate network of fused rings and the nitrogen-containing bridge. The presence of the complex side chain terminating in a bicyclic ether system is also a common feature among this specific subgroup.

Divergences: The divergences within the family are what lead to the vast number of unique alkaloids, which now number over 350. mdpi.com These differences can arise from several factors:

Oxidation State: The presence of hydroxyl groups, ketones, or epoxides at various positions on the skeleton is a major source of diversity. The defining feature of this compound is its hydroxyl group at the C-11 position, distinguishing it from codaphniphylline.

Skeletal Rearrangements: While this compound possesses the conventional daphniphylline skeleton, other related alkaloids have rearranged frameworks. For instance, the secodaphniphylline skeleton differs in the connectivity of the nitrogen bridge, representing a significant topological divergence. nih.gov

Side Chain Variation: Not all daphniphylline-type alkaloids possess the same side chain. Some, like methyl homodaphniphyllate, lack the C8 unit that forms the bicyclic ether, resulting in a simpler ester side chain. nih.gov

Ring System Alterations: Other classes, such as the yuzurimines , feature a different ring system altogether, although they are biosynthetically related. rsc.org The daphnilactone A type is characterized by the insertion of a carbon atom into a nitrogen-carbon bond of the daphniphylline skeleton, followed by lactonization, creating a distinctively different heterocyclic system. rsc.org

The table below illustrates a comparative analysis of key structural features between this compound and other representative Daphniphyllum alkaloids.

FeatureThis compoundDaphniphyllineSecodaphniphyllineYuzurimine
Core Skeleton Type DaphniphyllineDaphniphyllineSecodaphniphyllineYuzurimine
Molecular Formula C30H47NO4C30H47NO3C30H47NO3C27H37NO7
Key Functional Groups C-11 Hydroxyl, Ketone, EtherKetone, EtherKetone, EtherEster, Ketone, Hydroxyls
Side Chain 2,8-dioxabicyclo[3.2.1]octane containing2,8-dioxabicyclo[3.2.1]octane containing2,8-dioxabicyclo[3.2.1]octane containingFused tetrahydrofuran (B95107) ring
Nitrogen Bridge Present in corePresent in coreDifferent connectivityPart of aza-polycyclic system

This comparative analysis underscores that this compound is a classic example of a daphniphylline-type alkaloid, closely related to the parent compounds of its class. Its unique identity is established by the specific placement of a hydroxyl group on the core skeleton, a subtle modification that contributes to the rich chemical diversity of the Daphniphyllum genus.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Routes to Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is a testament to the efficiency and ingenuity of natural product synthesis. While the complete pathway is yet to be fully elucidated, extensive research has led to plausible biogenetic proposals that are supported by biomimetic total syntheses of several members of this alkaloid family. d-nb.info The core of these proposals lies in the strategic assembly of a complex carbon skeleton from simple, ubiquitous precursors.

Role of Mevalonic Acid Pathway

The journey towards the intricate structure of Daphniphyllum alkaloids, including 11-Hydroxycodaphniphylline, begins with the fundamental mevalonic acid (MVA) pathway. d-nb.info This central metabolic route is responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all terpenoids. The involvement of the MVA pathway firmly places the Daphniphyllum alkaloids within the broad class of terpenoid-derived natural products.

Squalene (B77637) and Squalene-like Intermediates as Precursors

A key convergence point in the proposed biosynthesis is the formation of squalene or a squalene-like C30 intermediate. d-nb.infonih.gov Squalene, a triterpene, is formed by the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is synthesized from IPP and DMAPP. It is hypothesized that this linear C30 precursor undergoes a series of intricate cyclization and rearrangement reactions to form the characteristic polycyclic core of the Daphniphyllum alkaloids. nih.gov The transformation of the linear squalene into a complex, three-dimensional structure is a remarkable feat of enzymatic control and precision.

Elucidation of Key Biosynthetic Enzymes and Catalytic Mechanisms

While the general biosynthetic blueprint is largely accepted, the specific enzymes that catalyze the key transformations in the Daphniphyllum alkaloid pathway remain largely uncharacterized. york.ac.uk Research in this area is challenging due to the difficulty in isolating and functionally characterizing these enzymes. However, by drawing parallels with other known terpene cyclases, we can infer the likely catalytic strategies employed.

Enzyme-Substrate Interactions and Transition State Stabilization

The cyclization of a linear precursor like squalene into a specific polycyclic structure is orchestrated by a class of enzymes known as terpene cyclases. These enzymes provide a precisely shaped active site that binds the substrate in a specific conformation, predisposing it to the desired cyclization cascade. The enzyme's active site is lined with amino acid residues that stabilize the highly reactive carbocationic intermediates formed during the cyclization process through a combination of electrostatic interactions and precise geometric constraints. This stabilization is crucial for guiding the reaction along a specific pathway and preventing the formation of undesired side products.

Specific Catalytic Strategies

The enzymatic toolkit for terpene cyclization is diverse and sophisticated. While the specific mechanisms for Daphniphyllum alkaloid biosynthesis are yet to be confirmed, several catalytic strategies are likely to be involved:

Proximity and Orientation: The enzyme active site brings the reactive centers of the substrate into close proximity and in the correct orientation for bond formation, dramatically increasing the rate of the cyclization reactions.

Proton Transfer: Acidic and basic amino acid residues within the active site can act as proton donors and acceptors, facilitating the initiation of the cyclization cascade and the quenching of carbocation intermediates at the termination of the reaction.

Covalent Catalysis: In some enzymatic reactions, a transient covalent bond is formed between the substrate and an amino acid residue in the active site. While not definitively shown for Daphniphyllum alkaloid biosynthesis, this strategy is a possibility for activating the substrate or stabilizing intermediates.

Metal Ion Catalysis: While not as common in terpene cyclases as in other enzymes, metal ions can play a role in stabilizing negative charges on phosphate (B84403) leaving groups or in activating water molecules for nucleophilic attack.

Bond Strain: The enzyme may bind the substrate in a conformation that induces strain in certain bonds, making them more susceptible to cleavage and facilitating the initiation of the cyclization cascade.

Isotope Labeling Studies for Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. By feeding organisms with precursors enriched with stable isotopes (e.g., ¹³C or ²H) and analyzing the distribution of these isotopes in the final natural product, researchers can gain direct evidence for the proposed biosynthetic route.

Recent studies on Daphniphyllum macropodum have utilized ¹³C-labeled glucose and mevalonolactone (B1676541) to probe the biosynthesis of Daphniphyllum alkaloids. researchgate.net The results of these experiments provide strong support for the involvement of the mevalonic acid pathway and a squalene-derived precursor. The observed labeling patterns in both C22 and C30 Daphniphyllum alkaloids are consistent with their origin from the classical terpenoid pathway. researchgate.net These studies represent a critical step towards a more detailed understanding of the intricate series of reactions that lead to the formation of this compound and its congeners.

PrecursorIsotopeOrganismKey Finding
Glucose¹³CDaphniphyllum macropodumConfirmed the involvement of the MVA pathway in the biosynthesis of C22 and C30 Daphniphyllum alkaloids. researchgate.net
Mevalonolactone¹³CDaphniphyllum macropodumProvided further evidence for the role of the MVA pathway as the source of the carbon skeleton. researchgate.net

Table 1: Summary of Isotope Labeling Studies in Daphniphyllum Alkaloid Biosynthesis

Nitrogen Incorporation and its Metabolic Origins

The introduction of a nitrogen atom is a pivotal step in the biosynthesis of the pentacyclic core of Daphniphyllum alkaloids. researchgate.netnih.gov Current understanding, largely derived from biomimetic synthesis and biosynthetic proposals, points to a pathway originating from a squalene-derived precursor. researchgate.netnih.gov

It is hypothesized that the biosynthesis begins with the oxidative transformation of squalene to produce a dialdehyde (B1249045) intermediate. nih.gov Following this, a crucial step involves the incorporation of a nitrogen atom, which is proposed to come from one of several potential metabolic sources. These include pyridoxamine (B1203002), a general alkylamine, or an amino acid. nih.gov

A leading hypothesis suggests that pyridoxamine acts as the nitrogen donor. researchgate.net In this proposed mechanism, pyridoxamine reacts with the squalene-derived dialdehyde. This reaction facilitates the formation of a key cyclopentane (B165970) ring through a process akin to an enamine Michael reaction. researchgate.net This initial cyclization is a critical event that sets the stage for subsequent intramolecular reactions to construct the complex polycyclic skeleton.

Following the nitrogen incorporation and initial cyclization, a series of further transformations are thought to occur. These include a hypothetical intramolecular Diels-Alder reaction of an azadiene intermediate, leading to an imine, which then undergoes a Mannich-type closure to yield the secodaphniphylline skeleton. researchgate.net Secodaphniphylline is considered a likely biosynthetic precursor to daphniphylline (B78742) and its derivatives, such as this compound. nih.gov The conversion between these skeletons may involve an unsaturated amine intermediate. nih.gov

While these proposed pathways provide a logical framework for the biosynthesis of this compound, it is important to note that the specific enzymes catalyzing these transformations have not yet been fully identified and characterized. Research in this area is challenging due to the complexity of the molecules and the difficulty in isolating and studying the relevant enzymes from Daphniphyllum species. york.ac.uk Isotopic labeling studies in Daphniphyllum macropodum have been undertaken to shed light on the precursors and intermediates of the biosynthetic pathway, but definitive identification of the nitrogen source remains an active area of investigation. researchgate.net

The table below summarizes the key proposed precursors and intermediates in the biosynthetic pathway leading to the core structure of alkaloids like this compound.

Compound/IntermediateProposed Role in Biosynthesis
SqualeneInitial precursor molecule. researchgate.netnih.gov
Squalene-derived dialdehydeOxidative product of squalene, reacts with the nitrogen source. researchgate.netnih.gov
PyridoxamineA hypothesized nitrogen source. researchgate.netnih.gov
Alkylamine/Amino AcidAlternative proposed nitrogen sources. nih.gov
Azadiene intermediateHypothetical intermediate for intramolecular Diels-Alder reaction. researchgate.net
Imine intermediateProduct of the proposed Diels-Alder reaction. researchgate.net
SecodaphniphyllineKey intermediate possessing the core pentacyclic skeleton. researchgate.netnih.gov
Unsaturated amine intermediatePlausible link between the secodaphniphylline and daphniphylline skeletons. nih.gov

Chemical Synthesis Strategies and Analog Development

Total Synthesis Approaches to Daphniphyllum Alkaloids

The synthesis of Daphniphyllum alkaloids has been a subject of intensive research for decades, with the first total synthesis of a member of this family, methyl homodaphniphyllate, being reported by Heathcock and co-workers in 1992. wayne.edu Since then, numerous research groups have developed elegant and diverse strategies to conquer the structural complexity of these molecules. These approaches often feature novel reaction cascades and strategic bond formations to construct the multiple rings and contiguous stereocenters that define the class. wayne.eduresearchgate.net The total synthesis of daphenylline (B12778079), a structurally unique member of the family, highlights several key modern strategies that are applicable to the broader class of Daphniphyllum alkaloids. nih.govsci-hub.se

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a critical planning tool that allows chemists to deconstruct a complex target molecule into simpler, more readily available starting materials. For Daphniphyllum alkaloids, this process reveals key strategic bonds and intermediates.

In the case of daphenylline, one successful retrosynthesis identified the benzo-fused A-ring as a key structural feature. nih.gov A primary disconnection of a C1–C2 bond within this ring simplifies the bridged structure into a pentacyclic intermediate composed only of fused rings. nih.gov Further analysis of related alkaloids, such as (+)-caldaphnidine J, involves key disconnections that simplify the molecule via reactions like Ni(0)-mediated reductive coupling and ketene (B1206846) dithioacetal Prins reactions. researchgate.net

Another powerful retrosynthetic strategy for daphenylline involves several key transformations:

Radical cyclization: To assemble the seven-membered ring. sci-hub.se

6π-electrocyclization/aromatization: A sequence to construct the tetrasubstituted aromatic ring. sci-hub.se

Intramolecular Michael addition: To form the pyrrolidine (B122466) ring with precise stereochemical control. sci-hub.se

Gold(I)-catalyzed 6-exo-dig cyclization: To prepare a key bridged bicyclic building block. sci-hub.se

This type of multi-faceted retrosynthetic plan, which combines different modern synthetic methods, is characteristic of the approaches required for these complex natural products. researchgate.net

Methodologies for Constructing Complex Polycyclic Skeletons

The construction of the fused and bridged polycyclic systems of Daphniphyllum alkaloids necessitates the use of powerful and often intricate chemical reactions. Several classes of reactions have proven particularly effective. nih.gov

Intramolecular reactions are highly effective for forging cyclic systems, and the intramolecular Michael addition is a cornerstone strategy in the synthesis of Daphniphyllum alkaloids. This reaction is particularly useful for forming nitrogen-containing rings. In the synthesis of daphenylline, a gold-catalyzed cyclization followed by a subsequent intramolecular Michael addition was exploited to construct the bridged 6,6,5-tricyclic core of the natural product at an early stage. sci-hub.se This strategic sequence efficiently establishes a significant portion of the molecular architecture with high stereocontrol. sci-hub.se

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and forming multiple C-C bonds in a single step. Various types have been employed in the synthesis of Daphniphyllum alkaloid cores. nih.govmdpi.com

Buchner Cycloaddition: In a recent and concise 11-step total synthesis of daphenylline, a dearomative Buchner cycloaddition was used to create a complex bicyclo[4.1.0]heptane core. nih.gov This strained intermediate, which represents a temporary increase in complexity, was then strategically fragmented through a C–C bond cleavage to construct the characteristic seven-membered ring of the target molecule. nih.gov

Thia-Paternò–Büchi Photocycloaddition: The same synthesis of daphenylline also featured a thia-Paternò–Büchi [2+2] photocycloaddition. nih.gov This reaction was instrumental in installing a synthetically challenging quaternary stereocenter. The photochemical cycloaddition was followed by a stereospecific reduction of the resulting thietane (B1214591), demonstrating how forming and then breaking bonds can be a powerful tactic to achieve a desired transformation. nih.govchemistryviews.org

Diels-Alder and [5+2] Cycloadditions: Other cycloaddition strategies are also prevalent. The total synthesis of (−)-calyciphylline N featured a highly diastereoselective intramolecular Diels-Alder reaction to construct its bicyclic core and set four contiguous stereocenters. acs.orgnih.gov Furthermore, the ACDE ring framework found in calyciphylline A-type alkaloids has been synthesized using an intramolecular [5+2] cycloaddition involving an oxidopyrylium species. mdpi.com

Key Cycloaddition Reactions in Daphniphyllum Alkaloid Synthesis
Reaction TypeAlkaloid Target/CorePurpose of ReactionReference
Buchner CycloadditionDaphenyllineFormation of a bicyclo[4.1.0]heptane precursor to the seven-membered ring. nih.gov
Thia-Paternò–Büchi PhotocycloadditionDaphenyllineInstallation of a quaternary stereocenter via a thietane intermediate. nih.gov
Intramolecular Diels-Alder(−)-Calyciphylline NConstruction of the core bicyclic system and setting stereochemistry. nih.gov
[5+2] CycloadditionCalyciphylline A-type coreAssembly of the ACDE ring framework. mdpi.com

Transition metal catalysis, particularly using palladium (Pd), has enabled the construction of key bonds and ring systems that were previously difficult to access. In the context of Daphniphyllum alkaloid synthesis, Pd-catalyzed reactions have been used for various strategic cyclizations. For example, a Pd-catalyzed enolate alkenylation was used to synthesize the tricyclic core of calyciphylline A. ub.edu Other notable applications include intramolecular Heck reactions to assemble pivotal 2-azabicyclo[3.3.1]nonane moieties and efficient Stille carbonylations of sterically hindered vinyl triflates, as demonstrated in the synthesis of (−)-calyciphylline N. researchgate.netacs.org

The Mannich reaction is a classic method for forming a β-amino carbonyl compound and has been adapted for the complex settings of alkaloid synthesis. These reactions are invaluable for creating carbon-nitrogen bonds and introducing nitrogen-containing rings into the molecular framework. The development of synthetic strategies toward calyciphylline A-type alkaloids has relied on Mannich-type reactions as a key approach for building the core structures. nih.gov This underscores the enduring utility of this reaction in the assembly of complex, nitrogen-containing natural products.

C-N Bond Activation Strategies

The construction of the characteristic nitrogen-containing heterocyclic core of Daphniphyllum alkaloids is a pivotal step in their total synthesis. Recent advancements have highlighted the utility of late-stage C-N bond activation strategies, which offer a convergent and efficient means to install the requisite nitrogen atom into a pre-formed carbocyclic framework.

Stereoselective and Enantioselective Synthesis

The dense stereochemical landscape of 11-hydroxycodaphniphylline, with its multiple contiguous stereocenters, necessitates the use of highly stereoselective and enantioselective synthetic methods. The absolute and relative stereochemistry of the molecule must be precisely controlled to achieve a successful total synthesis.

One powerful strategy for establishing the desired stereochemistry is through asymmetric reactions. For instance, in the asymmetric total synthesis of (-)-secodaphniphylline, a closely related Daphniphyllum alkaloid, the desired absolute stereochemistry was established using two key stereoselective transformations: an asymmetric Michael reaction and an asymmetric reduction of a ketone. This approach allowed for the creation of chiral centers with a high degree of enantiomeric excess.

Biomimetic Synthetic Routes

The biosynthesis of Daphniphyllum alkaloids in nature provides a blueprint for the design of elegant and efficient laboratory syntheses. Biomimetic or biogenetically-inspired synthetic routes aim to mimic the proposed biosynthetic pathways, often leading to remarkably efficient constructions of complex molecular architectures.

Pioneering work in this area was conducted by Heathcock and his research group, who proposed a detailed biosynthetic hypothesis for the Daphniphyllum alkaloids. This hypothesis was then translated into a series of impressive biomimetic total syntheses. A cornerstone of this research was the synthesis of proto-daphniphylline, the putative biogenetic precursor to the entire family of Daphniphyllum alkaloids. This synthesis featured an extraordinary pentacyclization process, demonstrating that a complex polycyclic system could be assembled in a single, orchestrated cascade of reactions from a relatively simple acyclic precursor.

This biomimetic approach was further extended to the total synthesis of other members of the family, such as methyl homosecodaphniphyllate. These syntheses often involve cascade reactions that rapidly build molecular complexity, mirroring the efficiency of enzymatic processes in nature. The success of these biomimetic routes lends significant credence to the proposed biosynthetic pathways and showcases the power of biosynthetic considerations in the strategic planning of complex natural product synthesis.

Design and Synthesis of this compound Analogs and Derivatives

The potent biological activities exhibited by many Daphniphyllum alkaloids have spurred interest in the design and synthesis of analogs and derivatives of this compound. By systematically modifying the structure of the natural product, researchers can probe the molecular features responsible for its biological activity and potentially develop new therapeutic agents with improved properties.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule relates to its biological activity. For the Daphniphyllum alkaloids, SAR studies have been somewhat limited due to the synthetic challenges associated with these complex molecules. However, some studies have shed light on the importance of certain structural motifs for cytotoxic activity.

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. The application of this strategy to this compound could lead to the discovery of analogs with enhanced potency, selectivity, or metabolic stability.

Mechanistic Aspects of Biological Activities in Vitro Studies

General Pharmacological Relevance of Daphniphyllum Alkaloids

The Daphniphyllum genus is known for producing a diverse array of structurally complex alkaloids, which have garnered significant interest from chemists and pharmacologists. These alkaloids are characterized by intricate, polycyclic fused ring systems. Scientific investigations into this family of natural products have revealed a range of biological activities, establishing their pharmacological relevance.

Overview of Reported In Vitro Biological Activities within the Alkaloid Family

Daphniphyllum alkaloids have been reported to exhibit several notable biological effects in preclinical, in vitro studies. The primary activities identified across the family include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects. A significant portion of the research has focused on the cytotoxic properties of these compounds against various human cancer cell lines. These findings underscore the potential of this class of alkaloids as a source for novel therapeutic leads.

Investigation of Molecular and Cellular Targets

Detailed investigation into the specific molecular and cellular mechanisms of action for many Daphniphyllum alkaloids, including 11-Hydroxycodaphniphylline, remains an area of ongoing research.

Modulation of Specific Enzymes or Receptors

Currently, there is a lack of specific data in the scientific literature detailing the modulation of specific enzymes or receptors by this compound. Research has not yet identified its precise molecular binding targets.

Impact on Cellular Pathways

Information regarding the impact of this compound on specific cellular pathways, such as mitochondrial bioenergetics or the activation of AMPK (AMP-activated protein kinase), is not available in published scientific studies. The broader effects of the alkaloid family on such pathways are also not yet well-defined.

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. At present, specific SAR studies for this compound and its derivatives have not been reported in the scientific literature. Elucidating these relationships would be a critical step in optimizing the compound for any potential therapeutic applications.

Comparative Analysis of Biological Effects Among Related Alkaloids

While data on this compound is limited, in vitro studies on other Daphniphyllum alkaloids provide a basis for comparative analysis, particularly concerning their cytotoxic effects. Several compounds from this family have been evaluated against various human tumor cell lines, revealing a range of potencies.

For instance, daphnezomine W, a daphnezomine L-type alkaloid, showed moderate cytotoxic activity against the HeLa human cancer cell line with an IC₅₀ value of 16.0 µg/mL. In another study, daphnioldhanol A exhibited weak cytotoxic activity against the HeLa cell line with an IC₅₀ of 31.9 μM. These findings highlight the structural diversity within the Daphniphyllum alkaloid family and its influence on biological activity.

The table below summarizes the reported cytotoxic activities of selected Daphniphyllum alkaloids against various cancer cell lines.

AlkaloidCell LineActivity (IC₅₀)Source(s)
Daphnezomine W HeLa16.0 µg/mL
A549~30 µg/mL (weak)
MGC-803~30 µg/mL (weak)
COLO-205~30 µg/mL (weak)
Daphnioldhanol A HeLa31.9 μM (weak)

Future Research Directions and Advanced Methodologies

Innovations in Isolation and Purification Techniques

The isolation of 11-Hydroxycodaphniphylline and other minor Daphniphyllum alkaloids from their natural sources is often a significant challenge due to their low abundance and the presence of numerous structurally similar congeners. Future research will increasingly rely on innovative and high-throughput separation techniques to overcome these hurdles.

Advanced Chromatographic Methods:

Counter-current chromatography (CCC): This liquid-liquid partition chromatography technique avoids solid stationary phases, thus minimizing irreversible adsorption and sample degradation, which is particularly beneficial for delicate alkaloids. mdpi.com

Supercritical fluid chromatography (SFC): Utilizing supercritical fluids, typically carbon dioxide, as the mobile phase, SFC offers rapid and efficient separations with reduced solvent consumption, making it a greener alternative to traditional HPLC. mdpi.com

Multidimensional chromatography: Combining different chromatographic techniques (e.g., HPLC-SPE-NMR) allows for the online separation, purification, and structural elucidation of compounds from complex mixtures, significantly accelerating the discovery process.

Automated High-Throughput Extraction: The integration of automation in the extraction process, such as pressurized solvent extraction and microwave-assisted extraction, can significantly enhance the efficiency and reproducibility of obtaining crude extracts rich in Daphniphyllum alkaloids. mdpi.com The National Cancer Institute's National Program for Natural Products Discovery has successfully demonstrated the automation of the entire process for creating natural product libraries for bioactivity screening, a model that could be adapted for this compound research. mdpi.com

TechniquePrincipleAdvantages for this compound Isolation
Counter-current chromatography (CCC) Liquid-liquid partition without a solid support.Minimizes sample degradation and irreversible adsorption.
Supercritical fluid chromatography (SFC) Uses a supercritical fluid as the mobile phase.Fast, efficient, and environmentally friendly.
Multidimensional chromatography Couples multiple separation techniques online.Enables simultaneous separation, purification, and analysis.
Automated high-throughput extraction Robotic systems for solvent-based extraction.Increased efficiency, reproducibility, and throughput.

Advancements in High-Throughput Structural Elucidation

Determining the complex three-dimensional structure of alkaloids like this compound is crucial for understanding their biological activity. Future advancements in analytical techniques are paving the way for more rapid and detailed structural characterization, even from minute sample quantities.

Cryo-electron Microscopy (Cryo-EM) and Microcrystal Electron Diffraction (MicroED): MicroED, a form of cryo-EM, has emerged as a powerful technique for determining the crystal structures of small molecules from nanocrystals. acs.org This is particularly advantageous for natural products that are difficult to crystallize in sizes suitable for traditional X-ray crystallography. acs.org High-throughput workflows, such as ArrayED, which involve depositing HPLC fractions onto TEM grids for automated diffraction analysis, can dramatically accelerate the process of identifying and structurally characterizing crystalline metabolites from crude extracts. acs.org

Advanced NMR Spectroscopy: While NMR remains the cornerstone of structural elucidation, future research will benefit from higher field magnets, cryogenically cooled probes, and new pulse sequences that enhance sensitivity and resolution. This will enable the complete structural assignment of this compound and its analogs from smaller sample amounts.

Computational Structure Elucidation: Computer-assisted structure elucidation (CASE) programs can analyze spectroscopic data (MS, NMR) to propose and rank possible structures, significantly aiding in the confirmation of novel compounds.

TechnologyApplication in Structural ElucidationFuture Outlook
Microcrystal Electron Diffraction (MicroED) Determination of crystal structures from nanocrystals.Increased use for complex natural products that are difficult to crystallize.
High-Field NMR Spectroscopy Provides detailed 2D and 3D structural information.Enhanced sensitivity and resolution for smaller sample sizes.
Computer-Assisted Structure Elucidation (CASE) Proposes and validates structures based on spectroscopic data.Integration with AI for more accurate and rapid predictions.

Untapped Potential for Novel Biosynthetic Pathway Discovery

The biosynthesis of the intricate carbon skeletons of Daphniphyllum alkaloids is a fascinating area of research. While a general biosynthetic pathway originating from squalene (B77637) has been proposed, the specific enzymatic steps leading to the vast diversity of these alkaloids, including the hydroxylation of codaphniphylline (B1170142) to form this compound, remain largely unknown. nih.govrsc.org

Future research will focus on identifying the specific enzymes, such as cytochrome P450 monooxygenases and other tailoring enzymes, responsible for the later steps in the biosynthetic pathway. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes, followed by heterologous expression and in vitro characterization to confirm their function. Unraveling these pathways will not only provide fundamental insights into plant biochemistry but also open the door to biosynthetic production of these valuable compounds.

Development of Engineered Biosynthetic Systems

Once the biosynthetic pathway to this compound is fully elucidated, the development of engineered biosynthetic systems in microbial or plant hosts offers a promising avenue for sustainable production.

Metabolic Engineering in Microbial Hosts: The genes encoding the biosynthetic pathway for this compound could be transferred to a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This would involve:

Pathway reconstruction: Introducing all the necessary genes for the biosynthesis of the target molecule. nih.gov

Metabolic flux optimization: Engineering the host's metabolism to enhance the production of precursors and divert metabolic flux towards the desired product. rsc.org

Enzyme engineering: Modifying the biosynthetic enzymes to improve their activity, stability, or substrate specificity. rsc.org

Heterologous Expression in Plant Systems: Transient expression systems in plants like Nicotiana benthamiana can be used to rapidly test and optimize biosynthetic pathways. nih.gov Stable transformation of plants could also be employed for large-scale production.

Host SystemAdvantages for this compound ProductionKey Engineering Strategies
Saccharomyces cerevisiae Well-characterized genetics, GRAS status.Pathway reconstruction, flux optimization, compartmentalization.
Escherichia coli Rapid growth, high-density cultivation.Codon optimization, protein folding chaperones.
Nicotiana benthamiana Correct folding of plant enzymes, transient expression.Agroinfiltration for rapid pathway testing.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches are becoming increasingly indispensable in natural product research. For this compound, these methods can provide valuable predictive insights.

Predicting Physicochemical Properties: Computational tools can predict key properties such as solubility, lipophilicity, and pKa, which are crucial for understanding the compound's pharmacokinetic behavior. escholarship.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound interacts with biological targets, such as proteins and enzymes. This can help to elucidate its mechanism of action and guide the design of more potent analogs.

Quantum Mechanical Calculations: Quantum mechanics can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of new, related alkaloids.

Integrated Multi-Omics Approaches in Daphniphyllum Research

A holistic understanding of the biology of Daphniphyllum plants and their production of alkaloids like this compound will require the integration of multiple "omics" technologies. frontiersin.org

Genomics: Sequencing the genome of Daphniphyllum species will provide the blueprint of all the genes, including those involved in alkaloid biosynthesis. osti.gov

Transcriptomics: Analyzing the RNA transcripts will reveal which genes are actively being expressed under different conditions, providing clues about the regulation of alkaloid production. nih.gov

Proteomics: Studying the proteins will provide a direct measure of the enzymes and other proteins present in the plant, linking gene expression to function. nih.gov

Metabolomics: Profiling the full range of metabolites will provide a chemical snapshot of the plant, allowing for the identification of novel alkaloids and the correlation of metabolite levels with gene expression and protein abundance. researchgate.net

By integrating these multi-omics datasets, researchers can build comprehensive models of the metabolic networks in Daphniphyllum and identify key genes, enzymes, and regulatory factors involved in the biosynthesis of this compound. frontiersin.org This integrated approach will be crucial for unlocking the full potential of this fascinating class of natural products.

Omics TechnologyInformation GainedContribution to this compound Research
Genomics Complete genetic sequence.Identification of all potential biosynthetic genes.
Transcriptomics Gene expression profiles.Elucidation of regulatory networks for alkaloid production.
Proteomics Protein abundance and modifications.Confirmation of enzyme presence and activity.
Metabolomics Comprehensive metabolite profiles.Discovery of new alkaloids and pathway intermediates.

Q & A

Q. How to structure a manuscript’s results section to highlight key findings without redundancy?

  • Methodological Answer :
  • Use tables/figures for raw data (e.g., IC50 values) and reserve text for trends/statistical significance.
  • Follow journal guidelines (e.g., limit to 3–7 tables/figures; avoid duplicating data in text and visuals) .

Q. What statistical methods are appropriate for dose-response analysis in cytotoxicity assays?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Report IC50 with 95% confidence intervals and assess goodness-of-fit (R²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxycodaphniphylline
Reactant of Route 2
11-Hydroxycodaphniphylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.